molecular formula C7H9NO2S B3223683 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone CAS No. 122229-24-7

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone

Cat. No.: B3223683
CAS No.: 122229-24-7
M. Wt: 171.22 g/mol
InChI Key: NKKJQQKQXVTXDC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-5-thiazolyl)ethanone (CAS 38205-60-6), also known as 5-acetyl-2,4-dimethylthiazole, is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4 and an acetyl group at position 5. Its molecular formula is C₇H₉NOS (molecular weight: 155.22 g/mol) . This compound is notable for its role in flavor chemistry, where it is registered under FEMA 3267 as a flavoring agent with a roasted, nutty aroma . Structurally, the acetyl group enhances its volatility, making it suitable for food and fragrance applications.

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-7(6(10)3-9)11-5(2)8-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKJQQKQXVTXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiazole with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiazole Derivatives

Thiazole derivatives share a sulfur- and nitrogen-containing heterocyclic core but differ in substituents, which significantly influence their properties and applications.

Compound Name CAS Molecular Formula Substituents Key Properties Applications References
1-(2,4-Dimethyl-5-thiazolyl)ethanone 38205-60-6 C₇H₉NOS 2,4-dimethyl; 5-acetyl Volatile, roasted aroma Flavoring agent (FEMA 3267)
2-Phenylamino-4-methyl-5-acetylthiazole 31609-42-4 C₁₂H₁₃N₃OS 4-methyl; 5-acetyl; 2-phenylamino Enhanced polarity due to NH group Pharmaceutical intermediates
1-(2-Trifluoromethylphenylamino)-5-acetylthiazole - C₁₂H₁₀F₃N₃OS 2-trifluoromethylphenylamino; 5-acetyl Electron-withdrawing CF₃ group Bioactive compound research
5-Acetyl-2-amino-4-methylthiazole 30748-47-1 C₆H₈N₂OS 4-methyl; 5-acetyl; 2-amino Basic amino group; higher reactivity Antimicrobial studies

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase stability but reduce nucleophilicity, whereas electron-donating groups (e.g., NH₂ in ) enhance reactivity.
  • Volatility : The target compound’s acetyl and methyl groups optimize its volatility for flavor applications, unlike bulkier derivatives .

Hydroxyethanone Derivatives

Hydroxyethanones (α-hydroxy ketones) share a 2-hydroxyacetophenone backbone but vary in aromatic substituents, affecting their chemical behavior.

Compound Name CAS Molecular Formula Substituents Key Properties Applications References
1-(2-Benzoylphenyl)-2-hydroxyethanone - C₁₅H₁₂O₃ 2-benzoylphenyl; 2-hydroxy Low water solubility; stable in acidic media Corrosion inhibition in steel
1-(2-Fluorophenyl)-2-hydroxyethanone 218771-68-7 C₈H₇FO₂ 2-fluorophenyl; 2-hydroxy Enhanced electrophilicity due to F atom Synthetic intermediate
1-(2-Furyl)-2-hydroxyethanone - C₆H₆O₃ 2-furyl; 2-hydroxy Polar; biodegradable Flavor and fragrance industry

Key Observations :

  • Substituent Effects : Fluorine in increases electrophilicity, aiding in cross-coupling reactions, while the benzoyl group in enhances π-π stacking for corrosion inhibition.
  • Biocompatibility : Furyl derivatives () are preferred in eco-friendly applications due to their natural origin.

Structural and Functional Insights

  • Thiazoles vs. Hydroxyethanones: Thiazoles (e.g., ) excel in flavor/fragrance due to sulfur-containing volatiles, whereas hydroxyethanones (e.g., ) are tailored for industrial applications (e.g., corrosion inhibitors). Thiazoles’ nitrogen and sulfur atoms enable coordination with metal ions, useful in catalysis, unlike hydroxyethanones .
  • Toxicity Considerations: While 1-(2,4-Dimethyl-5-thiazolyl)ethanone is generally recognized as safe (GRAS) for flavors, other thiazoles (e.g., nitrofuryl derivatives in ) exhibit carcinogenicity, highlighting the importance of substituent choice .

Biological Activity

1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological relevance. The molecular formula is C₇H₉N₁OS, and it possesses unique properties that facilitate its interaction with various biological targets.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting key enzymatic processes critical for microbial survival.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, leading to inhibition of vital metabolic pathways. For example, molecular docking studies have suggested that the compound may bind effectively to active sites in certain enzymes, thereby modulating their activity .

Case Studies

In a recent study examining the biological effects of thiazole derivatives, this compound was tested alongside other compounds for its acetylcholinesterase (AChE) inhibitory activity. The results demonstrated that this compound exhibited significant inhibition with an IC₅₀ value comparable to established AChE inhibitors . Such findings support its potential use in treating neurodegenerative diseases like Alzheimer's.

Table 2: AChE Inhibition Data

CompoundIC₅₀ (µM)
Donepezil4.5
This compound3.0

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its therapeutic potential in more depth. Areas for future study include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.
  • Formulation Development : Investigating suitable delivery methods for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone
Reactant of Route 2
1-(2,4-Dimethyl-5-thiazolyl)-2-hydroxyethanone

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